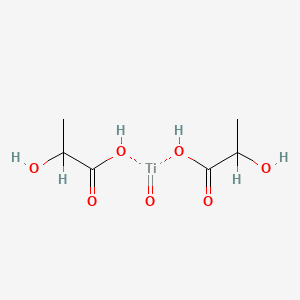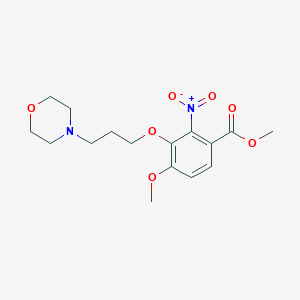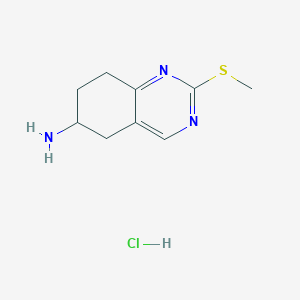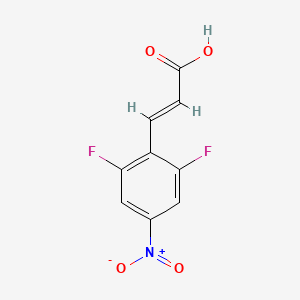
t-Boc-N-amido-PEG12-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-amido-PEG12-NHS ester is a polyethylene glycol (PEG) linker containing a t-Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and its reactivity with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG12-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Protection of Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Activation with NHS: The PEG chain is then activated with NHS ester to form the final product.
The reaction conditions usually involve mild acidic conditions to deprotect the Boc group and form a free amine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-amido-PEG12-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, mild acids for deprotection.
Conditions: Mild acidic conditions for deprotection, aqueous media for increased solubility.
Major Products
The major products formed from these reactions are amide bonds between the PEG linker and the target molecule, such as proteins or oligonucleotides .
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling of proteins and oligonucleotides.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the production of bioconjugates and other specialized chemicals .
Mecanismo De Acción
The mechanism of action of t-Boc-N-amido-PEG12-NHS ester involves the formation of stable amide bonds with primary amines. The t-Boc group protects the amine during the initial stages of the reaction and is later removed under mild acidic conditions to allow the NHS ester to react with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-Aminooxy-PEG12-NHS ester: Contains a t-Boc protected aminooxy group and an NHS ester moiety.
DNP-PEG12-NHS ester: Contains a dinitrophenyl (DNP) group and an NHS ester.
Uniqueness
t-Boc-N-amido-PEG12-NHS ester is unique due to its combination of a t-Boc-protected amine group and an NHS ester group, which allows for selective and efficient bioconjugation. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C36H66N2O18 |
|---|---|
Peso molecular |
814.9 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H66N2O18/c1-36(2,3)55-35(42)37-7-9-44-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-30-53-28-26-51-24-22-49-20-18-47-16-14-45-12-10-43-8-6-34(41)56-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
Clave InChI |
YIEQPTTYKLCUAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)


![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)






![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
